
(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is a chiral sulfonyl chloride derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride typically involves the reaction of (1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:
- Dissolving (1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene in an appropriate solvent such as dichloromethane.
- Slowly adding chlorosulfonic acid to the solution while maintaining a low temperature to control the exothermic reaction.
- Stirring the reaction mixture for a specified period to ensure complete conversion.
- Quenching the reaction with water and extracting the product using an organic solvent.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves using high-purity starting materials, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Applications De Recherche Scientifique
(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Catalysis: Employed in the development of chiral catalysts for asymmetric synthesis.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, readily reacting with nucleophiles to form sulfonamide or sulfonate ester derivatives. The molecular targets and pathways depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1,2-dichlorocyclohexane
- (1R,2R)-1,2-diaminocyclohexane
- (1R,2R)-1,2-diphenylethylenediamine
Uniqueness
(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is unique due to its chiral nature and the presence of both methoxy and sulfonyl chloride functional groups. This combination imparts distinct reactivity and potential for asymmetric synthesis, making it valuable in various chemical and pharmaceutical applications.
Propriétés
Formule moléculaire |
C11H13ClO3S |
|---|---|
Poids moléculaire |
260.74 g/mol |
Nom IUPAC |
(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C11H13ClO3S/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)16(12,13)14/h2-5,10-11H,6-7H2,1H3/t10-,11-/m1/s1 |
Clé InChI |
ZRYFAGVIHLEQJW-GHMZBOCLSA-N |
SMILES isomérique |
CO[C@H]1[C@@H](CCC2=CC=CC=C12)S(=O)(=O)Cl |
SMILES canonique |
COC1C(CCC2=CC=CC=C12)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
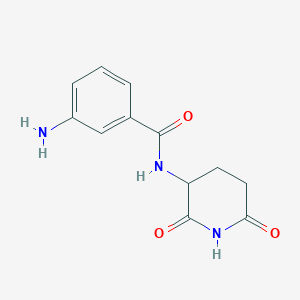
![6-Bromoimidazo[1,2-a]pyrimidine-2-methanol](/img/structure/B11717550.png)
![2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)
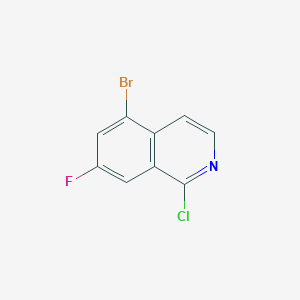
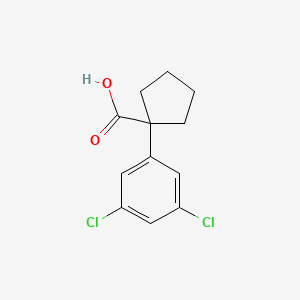
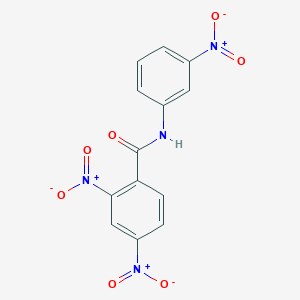
![Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate](/img/structure/B11717567.png)

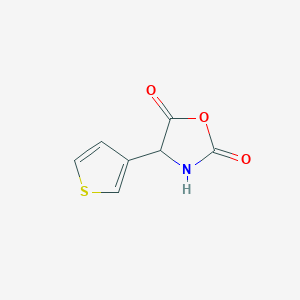


![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B11717626.png)
